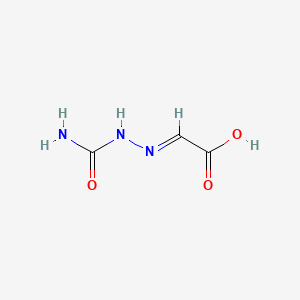
2-tert-Butoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butoxypropan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a tert-butyl group attached to the oxygen atom of a propanol molecule. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-tert-Butoxypropan-1-ol can be synthesized through the reaction of propylene glycol with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of propylene glycol with tert-butyl chloride in the presence of a base such as sodium hydroxide. This method ensures a high yield of the product and is commonly used in large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted alcohols depending on the reagents used
Aplicaciones Científicas De Investigación
2-tert-Butoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties
Mecanismo De Acción
The mechanism of action of 2-tert-Butoxypropan-1-ol involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ketones or aldehydes. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of secondary alcohols. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions .
Comparación Con Compuestos Similares
1-tert-Butoxypropan-2-ol: Another isomer with similar properties but different structural arrangement.
2-Butoxyethanol: A glycol ether with similar solvent properties but different chemical structure.
tert-Butyl alcohol: A simpler alcohol with a tert-butyl group, used in similar applications.
Uniqueness: 2-tert-Butoxypropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both a tert-butyl group and a hydroxyl group makes it versatile for various chemical reactions and applications .
Propiedades
Número CAS |
94023-15-1 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
Clave InChI |
GIWJLGYZXWVBDL-ZCFIWIBFSA-N |
SMILES |
CC(CO)OC(C)(C)C |
SMILES isomérico |
C[C@H](CO)OC(C)(C)C |
SMILES canónico |
CC(CO)OC(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid](/img/structure/B1623795.png)





![N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide](/img/structure/B1623805.png)






